

A Comprehensive Technical Review of 3-Methyl-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595

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Introduction

3-Methyl-N-methylbenzylamine, also known by its IUPAC name N-methyl-1-(3-methylphenyl)methanamine, is an organic compound with the chemical formula $C_9H_{13}N$.^[1] It belongs to the class of substituted benzylamines, a group of compounds with diverse applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available research on **3-Methyl-N-methylbenzylamine**, focusing on its chemical properties, synthesis, and known applications. While specific biological activity for this compound is not extensively documented in publicly available literature, this review will also cover the pharmacological profiles of structurally related benzylamine derivatives to highlight potential areas for future investigation.

Chemical and Physical Properties

3-Methyl-N-methylbenzylamine is a colorless to slightly yellow oily liquid.^[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3-Methyl-N-methylbenzylamine**

Property	Value	Reference
Molecular Formula	C9H13N	[1]
Molecular Weight	135.21 g/mol	[1]
CAS Number	39180-84-2	[1]
IUPAC Name	N-methyl-1-(3-methylphenyl)methanamine	[1]
Synonyms	(3-Methylbenzyl)methylamine, N-Methyl-1-(m-tolyl)methanamine	
Density	0.900 g/mL at 25 °C	
Boiling Point	90-92 °C at 15 mmHg	
Refractive Index	n _{20/D} 1.5190	
Flash Point	78.9 °C (174.0 °F) - closed cup	
Solubility	Slightly soluble in water	[2]

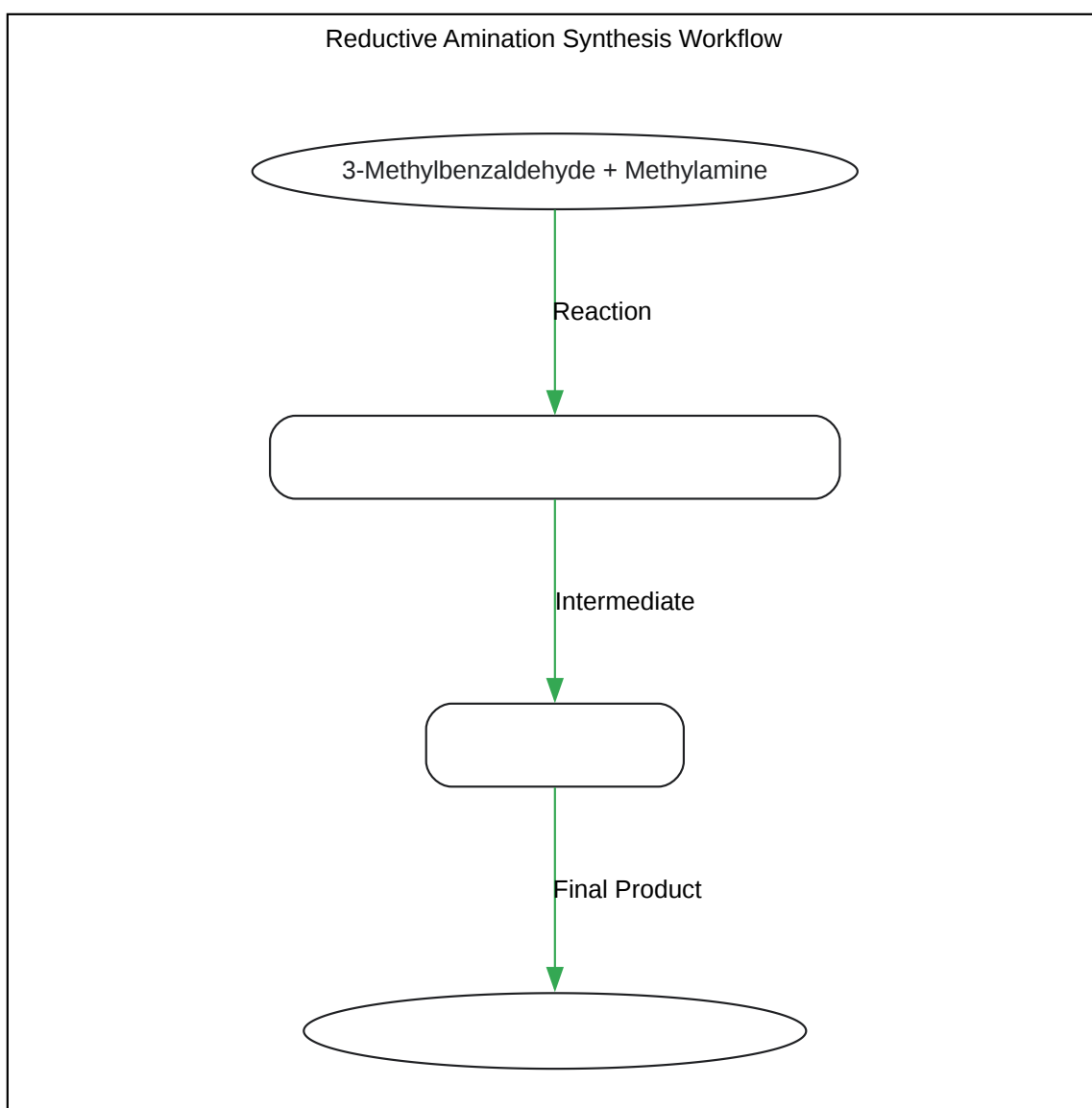
Synthesis of 3-Methyl-N-methylbenzylamine

The synthesis of **3-Methyl-N-methylbenzylamine** can be achieved through several established methods in organic chemistry. The primary routes involve the formation of the N-methyl bond and the benzylamine core structure.

Reductive Amination

A common and efficient method for the synthesis of N-methylbenzylamines is reductive amination.[2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of **3-Methyl-N-methylbenzylamine**, this would typically involve the reaction of 3-methylbenzaldehyde with methylamine to form the intermediate N-methyl-1-(m-tolyl)methanimine, followed by reduction.

A general workflow for the synthesis of N-methylbenzylamines via reductive amination is depicted in the following diagram.



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Caption: General workflow for the synthesis of **3-Methyl-N-methylbenzylamine** via reductive amination.

N-Alkylation

Another synthetic route is the direct N-alkylation of 3-methylbenzylamine with a methylating agent, such as methyl iodide. This reaction introduces the methyl group onto the nitrogen atom of the primary amine.

Applications in Research and Industry

3-Methyl-N-methylbenzylamine serves as a versatile intermediate in various chemical syntheses.

Pharmaceutical and Chemical Manufacturing

It is utilized as a building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[2] Its structural motif is found in various pharmacologically active compounds. Additionally, it can be employed in the manufacturing of dyes and pigments.[2]

Biochemical Analysis: Derivatization Agent

A key application of **3-Methyl-N-methylbenzylamine** and its analogs is as a derivatization agent in biochemical analysis, specifically for the detection of carboxylic acids by mass spectrometry.[2] Carboxylic acids, which are often challenging to analyze directly due to their polarity and low volatility, can be chemically modified with a derivatizing agent to improve their chromatographic and mass spectrometric properties.

The amine group of **3-Methyl-N-methylbenzylamine** can be coupled with the carboxylic acid group of an analyte, typically using a coupling agent like a carbodiimide, to form an amide. This derivatization introduces a non-polar benzyl group, which can enhance reverse-phase liquid chromatography retention and improve ionization efficiency in mass spectrometry.

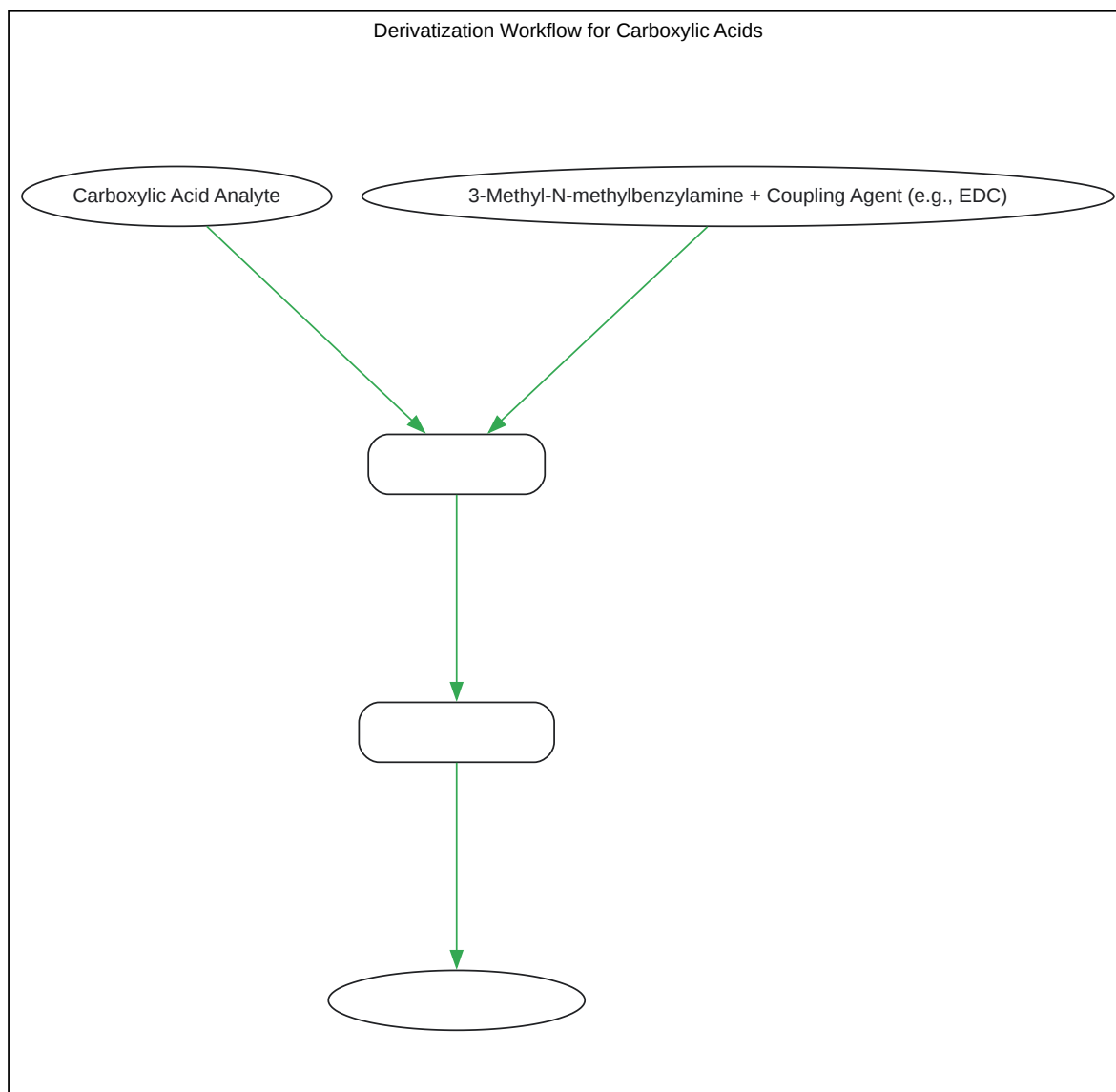
While a specific, detailed protocol for **3-Methyl-N-methylbenzylamine** was not found in the reviewed literature, a well-documented protocol exists for a structurally similar compound, 4-

bromo-N-methylbenzylamine, used for the analysis of tricarboxylic acid (TCA) cycle intermediates.[3][4] The general steps of this protocol can be adapted for use with **3-Methyl-N-methylbenzylamine**.

Experimental Protocol: General Procedure for Carboxylic Acid Derivatization

- **Sample Preparation:** The sample containing the carboxylic acid analytes is prepared in a suitable solvent.
- **Reagent Preparation:** A solution of **3-Methyl-N-methylbenzylamine** and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) are prepared.
- **Derivatization Reaction:** The sample is mixed with the derivatization reagent and the coupling agent. The reaction is typically allowed to proceed at a controlled temperature (e.g., 60°C) for a specific duration.
- **Quenching and Extraction:** The reaction is stopped, and the derivatized products are extracted and prepared for analysis.
- **LC-MS/MS Analysis:** The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry system for separation and detection.

The following diagram illustrates the general workflow for using a benzylamine derivative as a derivatization agent for carboxylic acids.



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Caption: General workflow for the derivatization of carboxylic acids using a benzylamine derivative for LC-MS/MS analysis.

Potential Pharmacological Significance of Substituted Benzylamines

While specific biological studies on **3-Methyl-N-methylbenzylamine** are limited in the public domain, the broader class of substituted benzylamines has been the subject of significant research in drug discovery. Investigating the activities of structurally similar compounds can provide valuable insights into the potential pharmacological profile of **3-Methyl-N-methylbenzylamine**.

Table 2: Reported Biological Activities of Substituted Benzylamine Derivatives

Pharmacological Activity	Description	Reference
Antifungal	Phenyl-substituted benzylamine derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing high potency, particularly against <i>Candida albicans</i> .	[5]
Anti-Mycobacterium Tuberculosis	Novel benzylamine derivatives have been synthesized and evaluated for their activity against <i>Mycobacterium tuberculosis</i> .	[6]
Monoamine Oxidase B (MAO-B) Inhibition	Benzylamine-sulfonamide derivatives have been designed as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.	[7]
Anticonvulsant	Benzylamines have shown significant anti-maximal electroshock seizure (MES) activity in initial studies, suggesting potential as anticonvulsants.	[8]
Antileishmanial	N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated in vitro activity against various <i>Leishmania</i> species.	[9][10]

17 β -Hydroxysteroid Dehydrogenase Type 3 (17 β - HSD3) Inhibition	Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17 β - HSD3, an enzyme involved in steroid biosynthesis.	[11]
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Given these findings, **3-Methyl-N-methylbenzylamine** could be a candidate for screening in assays related to these activities. The presence of the methyl groups on both the aromatic ring and the nitrogen atom will influence its lipophilicity, steric properties, and basicity, which in turn could modulate its interaction with biological targets.

Conclusion and Future Directions

3-Methyl-N-methylbenzylamine is a valuable chemical intermediate with established applications in organic synthesis and as a derivatization agent for analytical chemistry. While its specific biological activities have not been extensively reported, the pharmacological importance of the substituted benzylamine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of new therapeutic agents. Future research should focus on a systematic evaluation of **3-Methyl-N-methylbenzylamine** in a variety of biological assays, particularly in the areas where its structural analogs have shown promise, such as in antimicrobial, neurological, and endocrine-related research. Such studies would help to fully elucidate the potential of this compound in drug discovery and development.

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